PRE-084 Hydrochloride
Overview
Description
PRE-084 Hydrochloride is a synthetic compound that acts as a selective agonist of sigma-1 receptors . It has nootropic and antidepressant actions in animal studies, as well as antitussive and reinforcing effects . It also increases the expression of GDNF .
Molecular Structure Analysis
PRE-084 Hydrochloride has a molecular weight of 353.89 g/mol . Its chemical formula is C19H28ClNO3 .Chemical Reactions Analysis
PRE-084 Hydrochloride is a high affinity, selective σ1 agonist . It shows Ki values of 2.2 and 13,091 nM for σ1 and σ2 receptors, respectively, and an IC₅₀ of 44 nM in the sigma receptor assay .Physical And Chemical Properties Analysis
PRE-084 Hydrochloride is a white crystalline powder . It has a molecular weight of 273.23 g/mol and a chemical formula of C16H23ClN2 .Scientific Research Applications
PRE-084 Hydrochloride is a sigma receptor agonist, selective for the σ1 subtype . It has been studied in various scientific fields for its potential applications. Here are some of the applications:
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Nootropic and Antidepressant Actions
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Antitussive Effects
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Reinforcing Effects
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Neuroprotection
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Huntington’s Disease
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Neuroprotection in Ischemia-Reperfusion Injury
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Improvement of Motor Function and Neuron Survival
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Protection in Huntington’s Disease
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Protection Against β-amyloid Toxicity
Safety And Hazards
properties
IUPAC Name |
2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3.ClH/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)17-7-3-1-4-8-17;/h1,3-4,7-8H,2,5-6,9-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJWFJNHTBKCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017460 | |
Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PRE-084 Hydrochloride | |
CAS RN |
75136-54-8 | |
Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRE-084 hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7TX5NVC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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